molecular formula C32H32O5 B12904332 2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane CAS No. 89780-88-1

2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane

Cat. No.: B12904332
CAS No.: 89780-88-1
M. Wt: 496.6 g/mol
InChI Key: LAFRPFAQQLLILG-UHFFFAOYSA-N
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Description

2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tetrahydrofuran ring substituted with four methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable diene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a Diels-Alder cycloaddition, followed by reduction and cyclization steps to form the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity 2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, quinones, and other functionalized aromatic compounds.

Scientific Research Applications

2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran exerts its effects depends on its interaction with molecular targets. The methoxy groups and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: A porphyrin derivative with similar methoxyphenyl groups but a different core structure.

    5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Another porphyrin derivative with methoxycarbonyl groups.

    2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin: A brominated porphyrin with similar aromatic substituents.

Uniqueness

2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is unique due to its tetrahydrofuran core, which imparts different chemical and physical properties compared to porphyrin derivatives

Properties

CAS No.

89780-88-1

Molecular Formula

C32H32O5

Molecular Weight

496.6 g/mol

IUPAC Name

2,2,5,5-tetrakis(4-methoxyphenyl)oxolane

InChI

InChI=1S/C32H32O5/c1-33-27-13-5-23(6-14-27)31(24-7-15-28(34-2)16-8-24)21-22-32(37-31,25-9-17-29(35-3)18-10-25)26-11-19-30(36-4)20-12-26/h5-20H,21-22H2,1-4H3

InChI Key

LAFRPFAQQLLILG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(O2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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